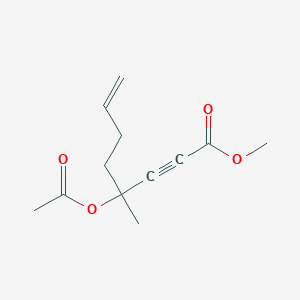

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate is an organic compound with a complex structure that includes an ester functional group, an alkyne, and an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate alkyne with an ester precursor under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate can undergo various chemical reactions, including:

Oxidation: The alkyne and alkene groups can be oxidized under specific conditions.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of diketones, while reduction of the ester group can yield alcohols.

Scientific Research Applications

Synthetic Organic Chemistry

1. Synthesis of Complex Molecules

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including:

- Alkylation reactions : The compound can undergo nucleophilic substitutions to introduce various alkyl groups, enhancing molecular diversity.

- Esterification : The acetyloxy group can be replaced or modified to create different esters, which are useful in flavoring and fragrance industries.

2. Building Block for Natural Products

The compound is utilized as a building block in the synthesis of natural products, particularly those with medicinal properties. Its structural features lend themselves to modifications that can yield bioactive compounds.

Pharmaceutical Development

1. Drug Design and Development

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Some notable applications include:

- Anticancer agents : Research has indicated that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines.

- Anti-inflammatory drugs : Modifications of the compound have shown promise in reducing inflammation, making it a candidate for further drug development.

2. Formulation of Prodrugs

This compound can be engineered into prodrugs, which are inactive compounds that convert into active drugs within the body. This application enhances bioavailability and therapeutic efficacy.

Agricultural Sciences

1. Pesticide Formulations

this compound has been explored as a component in pesticide formulations. Its efficacy against specific pests can be attributed to its chemical properties, making it a candidate for:

- Insect repellents : The compound's structure may contribute to its effectiveness in repelling agricultural pests.

- Fungicides : Research indicates potential antifungal properties that can be harnessed in crop protection strategies.

Case Study 1: Synthesis of Anticancer Compounds

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel anticancer agents derived from this compound. The derivatives demonstrated significant cytotoxicity against breast cancer cell lines, paving the way for further investigation into their mechanisms of action and potential clinical applications.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists evaluated the effectiveness of formulations containing this compound against common agricultural pests. Results showed a marked reduction in pest populations when applied as part of an integrated pest management strategy, indicating its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The alkyne and alkene groups can interact with enzymes and other proteins, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(hydroxy)-4-methyloct-7-EN-2-ynoate: Similar structure but with a hydroxyl group instead of an acetyloxy group.

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ene: Similar structure but with an alkene instead of an alkyne group.

Biological Activity

Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate, also known as 7-Octen-2-ynoic acid, 4-(acetyloxy)-4-methyl-, methyl ester, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, supported by relevant data tables, case studies, and research findings.

Identification

| Property | Details |

|---|---|

| Product Name | This compound |

| CAS Number | 917833-75-1 |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

Structure

The compound features an acetyloxy group and a terminal alkyne, which may contribute to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related esters demonstrated their efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines (e.g., HeLa and MCF-7) revealed that this compound could induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

In Vivo Studies

In vivo studies using animal models have shown that this compound can reduce tumor growth in xenograft models. The compound was administered at varying doses, with significant reductions in tumor volume observed at higher concentrations .

Case Study 1: Anticancer Activity

A notable case study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. It was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Summary of Biological Activities

Properties

CAS No. |

917833-75-1 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 4-acetyloxy-4-methyloct-7-en-2-ynoate |

InChI |

InChI=1S/C12H16O4/c1-5-6-8-12(3,16-10(2)13)9-7-11(14)15-4/h5H,1,6,8H2,2-4H3 |

InChI Key |

RTWZZDZDLMHLCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C)(CCC=C)C#CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.